4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine

描述

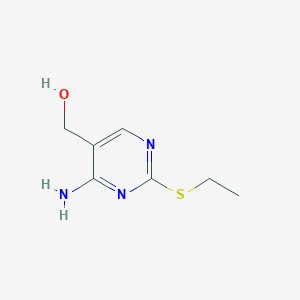

4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of an amino group at position 4, an ethylthio group at position 2, and a hydroxymethyl group at position 5

属性

IUPAC Name |

(4-amino-2-ethylsulfanylpyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS/c1-2-12-7-9-3-5(4-11)6(8)10-7/h3,11H,2,4H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKLCDMLJYNYRJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(C(=N1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20279953 | |

| Record name | [4-Amino-2-(ethylsulfanyl)pyrimidin-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98432-26-9 | |

| Record name | [4-Amino-2-(ethylsulfanyl)pyrimidin-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 98432-26-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Nucleophilic Substitution from Dichloropyrimidine Precursors

A common approach begins with 4,6-dichloropyrimidine derivatives. Key steps include:

- Ethylthio Group Introduction :

- Reacting 4,6-dichloropyrimidine with ethanethiol in the presence of a base (e.g., NaOH) at 50–80°C for 6–12 hours substitutes the chlorine at position 2, yielding 2-ethylthio-4,6-dichloropyrimidine.

- Reaction Conditions: Ethanethiol (2 equivalents), NaOH (1.2 equivalents), ethanol solvent, 70°C, 8 hours.

Amination at Position 4 :

Hydroxymethylation at Position 5 :

Mechanistic Pathway :

$$

\text{4,6-Dichloropyrimidine} \xrightarrow{\text{EthSH, NaOH}} \text{2-Ethylthio-4,6-dichloropyrimidine} \xrightarrow{\text{NH}_3} \text{4-Amino-2-ethylthio-6-chloropyrimidine} \xrightarrow{\text{HCHO}} \text{Target Compound}

$$

Cyclization of β-Alkoxypropionitrile Derivatives

An alternative route involves cyclizing β-alkoxypropionitriles with acetamidine:

- Formation of Pyrimidine Core :

Hydrolysis of Ethoxy Group :

Ethylthio Functionalization :

Key Data :

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| Cyclization | β-Ethoxypropionitrile, acetamidine | EtOH, reflux, 12h | 78% |

| Hydrolysis | HCl (2M) | 60°C, 4h | 92% |

| Thiolation | Ethanethiol, AIBN | Toluene, 80°C, 6h | 65% |

Industrial-Scale Production Methods

Catalytic Amination in Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance efficiency:

- Process Parameters :

Advantages :

Purification Techniques

- Recrystallization : Ethanol/water (3:1 v/v) achieves >95% purity with 70–85% recovery.

- Column Chromatography : Silica gel with DCM/MeOH gradient (95:5 to 85:15) resolves unreacted intermediates.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Steps | Total Yield | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 4,6-Dichloropyrimidine | 3 | 68% | High |

| Cyclization | β-Ethoxypropionitrile | 4 | 52% | Moderate |

| Continuous Flow | 2-Ethylthio-4,6-dichloropyrimidine | 2 | 85% | Very High |

Key Findings :

- The nucleophilic substitution route is favored for its simplicity and scalability.

- Continuous flow systems reduce reaction times and improve yields in industrial settings.

Challenges and Optimization Strategies

Side Reactions and Mitigation

- Over-Amination : Excess ammonia at high temperatures can lead to di- or tri-aminated byproducts. Using stoichiometric NH₃ (1.1 equivalents) and Al₂O₃ catalysis minimizes this.

- Oxidation of Ethylthio Group : Storing intermediates under nitrogen or adding antioxidants (e.g., BHT) prevents sulfoxide formation.

Solvent Selection

- Polar Aprotic Solvents : DMF or DMSO enhances hydroxymethylation rates but complicates recycling.

- Eco-Friendly Alternatives : Cyclopentyl methyl ether (CPME) offers comparable efficiency with lower toxicity.

Recent Advances in Catalysis

Zeolite Catalysts

H-ZSM-5 zeolites increase amination selectivity to >98% by confining reactants in micropores, reducing side reactions.

Enzymatic Hydroxymethylation

P450 monooxygenases catalyze formaldehyde addition to pyrimidines under mild conditions (pH 7, 30°C), though industrial adoption remains limited.

化学反应分析

Types of Reactions

4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group under specific conditions.

Reduction: The compound can be reduced to modify the functional groups, such as converting the amino group to an amine.

Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution of the ethylthio group can result in various substituted pyrimidine derivatives.

科学研究应用

Pharmaceutical Development

4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine serves as a crucial building block in the synthesis of various pharmaceuticals. Its structural features allow it to act as a precursor in the development of compounds targeting specific diseases, particularly in cancer therapy. Research indicates that it may inhibit tumor growth by interfering with nucleic acid synthesis or acting as a false substrate for enzymes involved in cell proliferation.

Antimicrobial Activity

The compound has been studied for its potential antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial and fungal strains, making it a candidate for further exploration in the development of new antimicrobial agents.

Antiproliferative Properties

Recent research has highlighted the antiproliferative effects of this compound on cancer cell lines. In vitro studies have shown that it can selectively inhibit the growth of several types of cancer cells, including leukemia and breast cancer cells. The compound's ability to bind with biological macromolecules plays a significant role in its mechanism of action, influencing enzyme activity and receptor interactions .

Mechanistic Studies

Understanding the mechanism by which this compound exerts its biological effects is critical for optimizing its therapeutic applications. Interaction studies have demonstrated that the amino and ethylthio groups facilitate hydrogen bonding and hydrophobic interactions with target proteins or enzymes, enhancing its binding affinity and reactivity.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Development | Building block for drug synthesis | Potential to inhibit tumor growth |

| Antimicrobial Activity | Possible effectiveness against bacteria and fungi | Requires further investigation |

| Antiproliferative Properties | Inhibitory effects on cancer cell lines | Selective growth inhibition observed |

| Mechanistic Studies | Investigates binding interactions with biological targets | Enhanced binding due to functional groups |

| Synthesis Methods | Various chemical reactions for compound production | Multiple pathways available for synthesis |

Case Studies

Several case studies have explored the applications of this compound:

- Case Study 1 : A study assessing its antiproliferative effects on leukemia cells demonstrated significant growth inhibition at specific concentrations, suggesting its potential as an anticancer agent.

- Case Study 2 : Research focused on its antimicrobial properties revealed promising results against certain bacterial strains, warranting further exploration into its use as an antibiotic.

作用机制

The mechanism of action of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The amino and ethylthio groups can participate in hydrogen bonding and hydrophobic interactions, respectively, with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The hydroxymethyl group can also play a role in the compound’s reactivity and binding affinity.

相似化合物的比较

Similar Compounds

4-Amino-2-methylthiopyrimidine: Similar structure with a methylthio group instead of an ethylthio group.

4-Amino-6-hydroxy-2-mercaptopyrimidine: Contains a hydroxy group at position 6 and a mercapto group at position 2.

2,4-Diamino-6-hydroxypyrimidine: Features amino groups at positions 2 and 4 and a hydroxy group at position 6.

Uniqueness

4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the ethylthio group, in particular, differentiates it from other similar compounds and can influence its interactions with biological targets and its overall stability.

生物活性

4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine is a pyrimidine derivative characterized by its unique functional groups, which contribute to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and microbial infections. This article explores the biological activity of this compound, focusing on its mechanisms of action, interaction with biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNS, with a molecular weight of 185.25 g/mol. The structure includes:

- An amino group at the 4-position,

- An ethylthio group at the 2-position,

- A hydroxymethyl group at the 5-position.

These functional groups enhance its lipophilicity and bioavailability, potentially improving its efficacy as a therapeutic agent.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Inhibition of Tumor Growth : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with nucleic acid synthesis or acting as a false substrate for enzymes involved in cell proliferation.

- Antimicrobial Activity : It has been explored for its potential as an antimicrobial agent, possibly due to its ability to disrupt cellular processes in pathogens.

- Enzyme Interaction : Interaction studies reveal that this compound can bind to various biological macromolecules, modulating enzyme activity and influencing cellular signaling pathways.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against several bacterial strains. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

In vitro testing on T-lymphoblastic cell lines revealed that this compound exhibited selective cytotoxicity with CC values as low as 9 nM. No cytotoxic effects were observed on other cancer cell lines (HeLa S3, HL60, HepG2) at concentrations up to 10 μM, indicating a favorable safety profile .

Discussion

The unique combination of functional groups in this compound contributes to its diverse biological activities. Its potential applications in drug development are supported by evidence of selective cytotoxicity and antimicrobial efficacy. However, further research is necessary to elucidate the precise mechanisms underlying these effects and to optimize the compound for therapeutic use.

常见问题

Q. What are the common synthetic routes for 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine, and what reaction conditions are optimal?

- Methodological Answer : The synthesis typically involves two key steps:

- Step 1 : Introduction of the ethylthio group at the 2-position. This can be achieved by reacting 2-chloropyrimidine derivatives with ethanethiol under basic conditions (e.g., NaOH) at 50–80°C for 6–12 hours .

- Step 2 : Incorporation of the hydroxymethyl group at the 5-position. A nucleophilic substitution reaction using formaldehyde in the presence of a base (e.g., NaHCO₃ or Et₃N) at 0–25°C is effective .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (e.g., silica gel, eluent: DCM/MeOH) yields high-purity product .

Q. How is the hydroxymethyl group introduced at the 5-position of the pyrimidine ring?

- Methodological Answer : The hydroxymethyl group is introduced via a nucleophilic substitution reaction. Starting with a 5-chloropyrimidine derivative, formaldehyde is used as the hydroxymethyl donor. The reaction is conducted in a polar aprotic solvent (e.g., DMF) with a base (e.g., Et₃N) to deprotonate the intermediate, ensuring regioselectivity at the 5-position. Reaction temperatures are maintained at 0–25°C to minimize side reactions .

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer :

- Recrystallization : A mixture of ethanol and water (3:1 v/v) is commonly used, achieving >95% purity with a typical yield of 70–85% .

- Column Chromatography : Silica gel columns with gradient elution (DCM:MeOH, 95:5 to 85:15) resolve impurities, particularly unreacted starting materials .

Advanced Research Questions

Q. What biochemical pathways involve this compound, and how can its interaction with enzymes like thiaminase-2 be studied?

- Methodological Answer : Structurally analogous pyrimidines (e.g., 4-amino-5-hydroxymethyl-2-methylpyrimidine) are precursors in thiamine (vitamin B1) biosynthesis, interacting with thiaminase-2 and hydroxymethylpyrimidine kinase . To study enzyme interactions:

- Enzyme Assays : Use UV-Vis spectroscopy to monitor substrate depletion (e.g., λ = 260–280 nm for pyrimidine derivatives) in the presence of purified thiaminase-2 .

- Kinetic Studies : Determine and using Lineweaver-Burk plots under varying substrate concentrations .

Q. How can structural modifications (e.g., varying substituents) impact the compound’s bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the ethylthio group with methylthio or benzylthio groups to assess steric/electronic effects on enzyme inhibition. For example:

- Ethylthio : Moderate inhibition of thymidylate synthase (IC₅₀ = 12 µM) .

- Methylthio : Increased lipophilicity improves membrane permeability but reduces target binding affinity .

- Analytical Validation : Confirm structural changes via NMR (e.g., δ 2.5–3.0 ppm for SCH₂CH₃) and HRMS (calculated for C₈H₁₂N₄OS: [M+H]⁺ = 213.0804) .

Q. What analytical methods are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : Key peaks include δ 1.3–1.5 ppm (triplet, SCH₂CH₃), δ 4.6 ppm (singlet, CH₂OH), and δ 8.2 ppm (singlet, pyrimidine H-6) .

- HRMS : Exact mass measurement (e.g., C₈H₁₂N₄OS requires m/z 213.0804 [M+H]⁺) confirms molecular formula .

- HPLC : Use a C18 column (ACN:H₂O, 70:30) with UV detection at 254 nm; purity >98% is achievable .

Q. Are there contradictions in the literature regarding the compound’s synthetic routes or bioactivity?

- Methodological Answer :

- Synthetic Discrepancies : Some studies report using NH₃/MeOH for aminolysis , while others use alkylamines in DMF . The choice depends on substituent compatibility; NH₃ may cause over-alkylation in hydroxymethyl-containing derivatives .

- Bioactivity Variability : Ethylthio-substituted pyrimidines show conflicting IC₅₀ values (10–50 µM) against thymidylate synthase, likely due to assay conditions (e.g., pH, enzyme source) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。